
3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MLN8054 and has been found to have promising applications in the field of cancer research. In
Mechanism of Action
MLN8054 works by inhibiting the activity of Aurora A kinase. This kinase is involved in the regulation of spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in spindle assembly and chromosome segregation, ultimately resulting in cell cycle arrest and apoptosis. MLN8054 has been shown to be a selective inhibitor of Aurora A kinase, with little or no effect on other kinases.
Biochemical and Physiological Effects
MLN8054 has been found to have significant biochemical and physiological effects in cancer cells. Inhibition of Aurora A kinase by MLN8054 leads to a decrease in cell proliferation and an increase in apoptosis. MLN8054 has also been shown to induce cell cycle arrest in cancer cells. In addition, MLN8054 has been found to inhibit the growth of cancer cells in vivo, suggesting that this compound may have therapeutic potential in the treatment of cancer.
Advantages and Limitations for Lab Experiments
MLN8054 has several advantages for use in lab experiments. This compound is highly selective for Aurora A kinase, which allows for specific targeting of this kinase in cancer cells. MLN8054 has also been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability. However, there are also some limitations to the use of MLN8054 in lab experiments. This compound is relatively expensive and may not be readily available in all labs. In addition, MLN8054 may have off-target effects on other kinases, which could complicate data interpretation.
Future Directions
There are several future directions for research on MLN8054. One area of interest is the development of combination therapies that include MLN8054 and other cancer drugs. This could potentially enhance the efficacy of MLN8054 and improve its therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to MLN8054. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is also interest in the development of second-generation Aurora A kinase inhibitors that may have improved pharmacokinetic properties and efficacy.
Synthesis Methods
The synthesis of MLN8054 involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 2-fluorobenzyl bromide to form 2-chloro-6-fluoro-N-(2-fluorobenzyl)aniline. This compound is then reacted with methyl isoxazole-4-carboxylic acid to form 3-(2-chloro-6-fluorophenyl)-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. The synthesis of MLN8054 has been optimized to produce high yields and purity.
Scientific Research Applications
MLN8054 has been studied for its potential use in cancer research. This compound has been found to inhibit the activity of Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8054 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-10-15(18(24)22-9-11-5-2-3-7-13(11)20)17(23-25-10)16-12(19)6-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXGZOBZQUQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

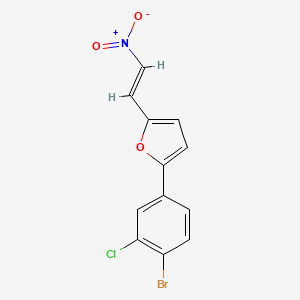
![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![3-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5712448.png)
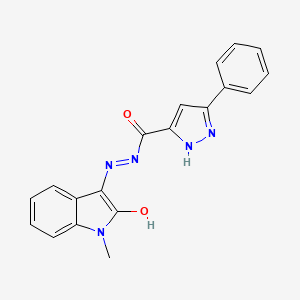
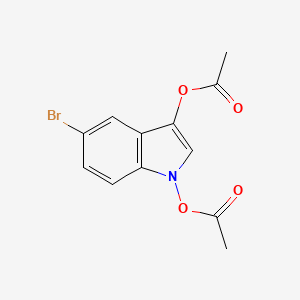
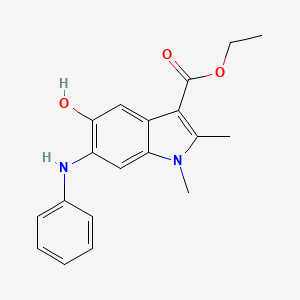
![2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)
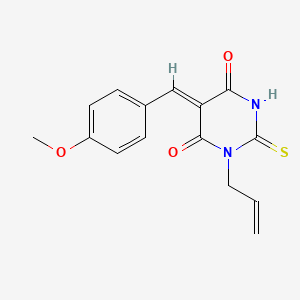
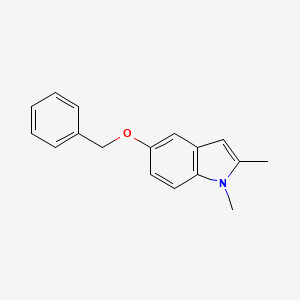

![N-(2-methoxy-5-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5712532.png)